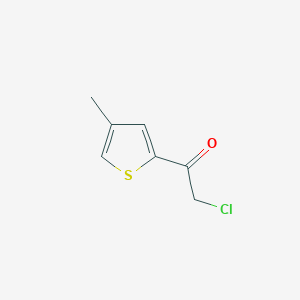

2-Chloro-1-(4-methylthiophen-2-yl)ethanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1-(4-methylthiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-5-2-7(10-4-5)6(9)3-8/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVJTKCODIMAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 1 4 Methylthiophen 2 Yl Ethanone

Classical Synthetic Routes to α-Haloketones and Their Adaptations for 2-Chloro-1-(4-methylthiophen-2-yl)ethanone

Classical approaches to the synthesis of this compound primarily involve two well-established strategies: the direct halogenation of the corresponding ketone precursor and the Friedel-Crafts acylation of 3-methylthiophene (B123197) with a halogenated reagent.

Halogenation of Ketone Precursors of this compound

A common and direct method for the synthesis of α-chloroketones is the α-chlorination of the parent ketone. In the context of this compound, this would involve the initial synthesis of the precursor, 1-(4-methylthiophen-2-yl)ethanone, followed by its selective chlorination at the α-position of the acetyl group.

The ketone precursor, 1-(4-methylthiophen-2-yl)ethanone, can be synthesized via Friedel-Crafts acylation of 3-methylthiophene with acetyl chloride or acetic anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or a solid acid catalyst.

Once the ketone precursor is obtained, direct α-chlorination can be achieved using various chlorinating agents. A widely used reagent for this transformation is sulfuryl chloride (SO₂Cl₂). The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃). The reaction mechanism generally proceeds through an enol or enolate intermediate, which then attacks the electrophilic chlorine source. The presence of the electron-rich thiophene (B33073) ring necessitates careful control of reaction conditions to avoid undesired side reactions, such as chlorination on the thiophene ring itself. While direct chlorination with chlorine gas is also a possibility, it can be less selective and lead to polychlorinated byproducts.

A general representation of this two-step approach is outlined below:

Step 1: Synthesis of the Ketone Precursor

Reaction of 3-methylthiophene with an acetylating agent in the presence of a Lewis acid catalyst.

Step 2: α-Chlorination

Chlorination of 1-(4-methylthiophen-2-yl)ethanone at the α-position using a suitable chlorinating agent.

| Chlorinating Agent | Typical Conditions | Advantages | Potential Issues |

| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., DCM), often at room temperature or with mild heating | Good selectivity for α-position, readily available | Can generate corrosive HCl and SO₂ byproducts |

| N-Chlorosuccinimide (NCS) | Acid or radical initiator, inert solvent | Milder conditions, easier to handle than SO₂Cl₂ | May require longer reaction times or activation |

| Chlorine (Cl₂) | Gaseous reagent, requires careful handling | Inexpensive | Can lead to over-halogenation and side reactions |

Acylation Reactions Involving Halogenated Reagents for this compound Synthesis

An alternative and more direct classical route is the Friedel-Crafts acylation of 3-methylthiophene directly with a chloroacetylating agent, such as chloroacetyl chloride (ClCOCH₂Cl), in the presence of a Lewis acid catalyst. This one-step method combines the introduction of the acetyl group and the chlorine atom onto the thiophene ring in a single synthetic operation.

The regioselectivity of the Friedel-Crafts acylation on 3-methylthiophene is directed by the methyl group, which is an activating group. Acylation is expected to occur predominantly at the C2 position, which is the most nucleophilic site of the thiophene ring.

Commonly employed Lewis acid catalysts for this reaction include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or solid acid catalysts like Fe-modified montmorillonite (B579905) K10. niscpr.res.in The use of stoichiometric amounts of AlCl₃ is often necessary, as the catalyst can form a complex with the ketone product. niscpr.res.in This can lead to a significant amount of waste during aqueous workup. The reaction is typically performed in a non-polar, inert solvent like carbon disulfide (CS₂), dichloromethane, or nitrobenzene.

Direct Friedel-Crafts Chloroacetylation

Friedel-Crafts acylation of 3-methylthiophene with chloroacetyl chloride.

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | Inert solvent (e.g., CS₂, DCM), low temperature | High reactivity, readily available | Requires stoichiometric amounts, generates significant waste |

| Ferric Chloride (FeCl₃) | Can be used catalytically in some cases | Less moisture sensitive than AlCl₃ | Generally lower activity than AlCl₃ |

| Fe-modified Montmorillonite K10 | Heterogeneous catalyst, liquid phase reaction | Reusable catalyst, reduced waste streams | May require higher temperatures or longer reaction times |

Modern and Green Chemistry Approaches for the Synthesis of this compound

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. For the synthesis of α-haloketones, this has translated into the exploration of catalytic methods, continuous flow processes, and biocatalytic routes.

Catalytic Methods for the Selective α-Chlorination of Ketones Leading to this compound

Modern catalytic approaches aim to overcome the limitations of classical methods, such as the use of stoichiometric and often corrosive reagents. For the α-chlorination of the ketone precursor, 1-(4-methylthiophen-2-yl)ethanone, several catalytic systems have been developed for related substrates.

One such method involves the use of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) with acetyl chloride as the chlorinating agent. arkat-usa.org This system has been shown to be mild and efficient for the α-chlorination of various ketones, offering high chemo- and regioselectivity. arkat-usa.org The proposed mechanism involves the in-situ generation of an electrophilic chlorine species. Applying this to 1-(4-methylthiophen-2-yl)ethanone could provide a more atom-economical and milder alternative to traditional methods.

Furthermore, enantioselective α-chlorination of ketones has emerged as a significant area of research, employing chiral catalysts to introduce a stereocenter at the α-position. While this compound is achiral, the principles of these catalytic systems, which often involve the formation of a chiral enolate or a chiral halogenating agent, showcase the advancements in controlling the reactivity of the α-position of ketones. For instance, chiral thiourea (B124793) catalysts have been used for the enantioconvergent carbon-chlorine bond formation from racemic α-keto sulfonium (B1226848) salts using simple chloride sources like NaCl. nih.gov

| Catalytic System | Description | Potential Advantages for the Target Synthesis |

| Ceric Ammonium Nitrate (CAN) / Acetyl Chloride | A mild and efficient system for α-chlorination of ketones. arkat-usa.org | Catalytic amounts of CAN, milder conditions, high selectivity. |

| Chiral Phase-Transfer Catalysis | Enantioselective methods using chiral catalysts to control stereochemistry. | Demonstrates advanced control of α-functionalization, though not directly applicable to the achiral target. |

| Nucleophilic Chlorination with NaCl | Utilizes inexpensive and green chlorine sources with a chiral catalyst. nih.gov | Green and inexpensive chlorine source, high efficiency under mild conditions. |

Flow Chemistry and Continuous Processing Techniques in this compound Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scalability. The synthesis of α-haloketones, which can involve exothermic reactions and hazardous reagents, is particularly well-suited for flow chemistry applications.

For a reaction like the Friedel-Crafts chloroacetylation of 3-methylthiophene, a flow process would involve pumping the reactants through a heated tube or a packed-bed reactor containing a solid-supported catalyst. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. The use of a solid-supported Lewis acid catalyst in a packed-bed reactor would also facilitate catalyst recovery and reuse, aligning with the principles of green chemistry.

While a specific flow synthesis for this compound has not been detailed in the literature, the general principles have been successfully applied to the synthesis of other α-haloketones and to Friedel-Crafts reactions. The modular nature of flow systems would allow for the rapid optimization of reaction conditions for this specific transformation.

Biocatalytic or Chemoenzymatic Pathways to Related α-Haloketones and Potential for this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. While the direct enzymatic chlorination of a ketone at the α-position is not a common biocatalytic reaction, enzymes could potentially be employed in related pathways.

For instance, research has focused on the biocatalytic reduction of α-haloketones to chiral α-haloalcohols, which are valuable pharmaceutical intermediates. This indicates that the α-haloketone functional group can be compatible with enzymatic systems.

Hypothetically, a chemoenzymatic route could be envisioned where a biocatalyst is used to generate a precursor that is then chemically converted to the α-chloroketone. However, direct biocatalytic pathways for the synthesis of α-haloketones are still an emerging field of research and are not yet established methods for compounds like this compound. The primary focus of biocatalysis in the context of α-haloketones has been on their subsequent stereoselective transformations.

Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability of this compound Production Routes

Two principal synthetic strategies emerge for the preparation of this compound:

Route A: Direct Friedel-Crafts Acylation. This one-step approach involves the reaction of 3-methylthiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst.

Route B: Two-Step Synthesis via Acetylation and subsequent α-Chlorination. This method first introduces an acetyl group onto the 3-methylthiophene ring via Friedel-Crafts acylation with acetyl chloride, followed by the selective chlorination of the methyl group of the resulting ketone.

A detailed comparative analysis of these routes is presented below, examining their respective efficiencies, typical yields, and suitability for large-scale production.

Route A: Direct Friedel-Crafts Chloroacetylation

The direct chloroacetylation of 3-methylthiophene is an attractive route due to its atom economy and fewer synthetic steps. The reaction is a classic Friedel-Crafts acylation, a cornerstone of aromatic chemistry.

Reaction Scheme:

Efficiency and Yields: The success of this reaction is highly dependent on the choice of Lewis acid catalyst and reaction conditions. Aluminum chloride (AlCl₃) is a common catalyst for such transformations. Based on analogous reactions with thiophene, yields for the chloroacetylation can be expected to be in the range of 70-85%. However, a critical consideration is the regioselectivity of the acylation of 3-methylthiophene. The methyl group is an activating, ortho-, para-director. In the case of 3-methylthiophene, the 2- and 5-positions are activated. Due to steric hindrance from the adjacent methyl group, acylation is expected to preferentially occur at the 5-position, leading to the desired isomer, this compound. However, the formation of the 2-acyl, 3-methyl isomer as a byproduct is possible and could complicate purification, potentially lowering the isolated yield of the desired product.

Scalability: Friedel-Crafts reactions are widely used in industrial processes. However, scaling up reactions involving aluminum chloride can present challenges. The catalyst is hygroscopic and the reaction generates hydrogen chloride gas, requiring specialized equipment for safe handling. Furthermore, the workup typically involves quenching the reaction with a large volume of water, which can lead to the generation of significant aqueous waste streams. The exothermic nature of the reaction also requires careful temperature control on a large scale to prevent side reactions and ensure safety.

Route B: Acetylation Followed by α-Chlorination

This two-step approach offers an alternative that may provide better control over regioselectivity and potentially simpler purification protocols.

Step 1: Friedel-Crafts Acetylation of 3-Methylthiophene

Reaction Scheme:

Efficiency and Yields: The acetylation of 3-methylthiophene is expected to proceed with high regioselectivity, favoring the formation of 1-(4-methylthiophen-2-yl)ethanone for the same reasons outlined above. Yields for the acetylation of thiophenes are generally high, often exceeding 90% under optimized conditions.

Step 2: α-Chlorination of 1-(4-methylthiophen-2-yl)ethanone

Reaction Scheme:

Efficiency and Yields: Several reagents can be employed for the α-chlorination of ketones. A common and effective method involves the use of sulfuryl chloride (SO₂Cl₂). This reaction is typically high-yielding, with reported yields for the α-chlorination of similar aromatic ketones often in the 85-95% range. The reaction is generally clean, with the primary byproducts being sulfur dioxide and hydrogen chloride, which are gaseous and can be easily removed.

Comparative Data

The following interactive data table summarizes the key comparative aspects of the two synthetic routes.

| Feature | Route A: Direct Chloroacetylation | Route B: Two-Step Synthesis |

| Number of Steps | 1 | 2 |

| Starting Materials | 3-Methylthiophene, Chloroacetyl chloride | 3-Methylthiophene, Acetyl chloride, Chlorinating agent (e.g., SO₂Cl₂) |

| Potential Yield | 70-85% (isomer separation may be required) | Overall: 75-85% (cumulative of two high-yielding steps) |

| Regioselectivity | Good, but potential for isomeric byproducts | Excellent |

| Scalability Challenges | Handling of AlCl₃, HCl gas evolution, aqueous waste | Handling of SO₂Cl₂ and gaseous byproducts |

| Purification | Potentially challenging due to isomers | Generally simpler, purification of intermediate and final product |

Detailed Research Findings:

While specific literature detailing the synthesis of this compound is limited, extensive research on the Friedel-Crafts acylation of thiophene and the α-chlorination of ketones provides a strong basis for the analysis. For instance, a patented process for the chloroacetylation of unsubstituted thiophene using aluminum chloride reports high yields, suggesting that Route A is a viable and efficient method, provided the regioselectivity with 3-methylthiophene is favorable. Research on the α-chlorination of various aromatic ketones has demonstrated the efficacy of reagents like sulfuryl chloride, supporting the high anticipated yields for the second step of Route B.

The choice between these two routes in a practical setting would depend on a variety of factors including the cost and availability of reagents, the capabilities of the available manufacturing equipment, and the required purity of the final product. For high-purity applications, the two-step route may be preferable due to the cleaner reaction profile and potentially simpler purification. For large-scale production where cost and process simplification are paramount, the direct one-step chloroacetylation could be the more economical choice, provided that any isomeric impurities can be efficiently removed.

Reactivity and Mechanistic Investigations of 2 Chloro 1 4 Methylthiophen 2 Yl Ethanone

Nucleophilic Substitution Reactions of the α-Chloro Group in 2-Chloro-1-(4-methylthiophen-2-yl)ethanone

The α-chloro group in this compound is a proficient leaving group, facilitating a range of nucleophilic substitution reactions. This reactivity is fundamental to the synthesis of a diverse array of derivatives where the chlorine atom is replaced by nitrogen, sulfur, oxygen, or carbon-based nucleophiles.

Amination Reactions and Formation of β-Ketoamines from this compound

The reaction of this compound with various primary and secondary amines serves as a direct route to β-ketoamines. In these reactions, the amine acts as the nucleophile, displacing the chloride ion to form a new carbon-nitrogen bond. These β-ketoamine products are valuable intermediates in the synthesis of more complex molecules, including various heterocyclic systems. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride generated.

Table 1: Examples of Amination Reactions

| Amine Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Ammonia (B1221849) | Ethanol, sealed tube | 2-Amino-1-(4-methylthiophen-2-yl)ethanone |

| Diethylamine | K₂CO₃, Acetonitrile, reflux | 2-(Diethylamino)-1-(4-methylthiophen-2-yl)ethanone |

Thiolation and Oxygenation Reactions of this compound

Analogous to amination, the α-chloro group can be displaced by sulfur and oxygen nucleophiles. Thiolation with reagents such as thiols or sodium hydrosulfide (B80085) leads to the formation of β-ketosulfides. These reactions are often carried out under basic conditions to deprotonate the thiol, thereby increasing its nucleophilicity. Similarly, oxygenation can be achieved using alkoxides or carboxylates as nucleophiles to yield α-alkoxy or α-acyloxy ketones, respectively. A notable reaction in this category is the thioetherification with substituted thiophenols, which has been demonstrated in related thiophene (B33073) systems to produce complex thioethers. researchgate.net

Table 2: Thiolation and Oxygenation Reactions

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Sodium thiomethoxide | Methanol, room temp. | 1-(4-Methylthiophen-2-yl)-2-(methylthio)ethanone |

| Potassium acetate | Acetic acid, reflux | 2-Oxo-2-(4-methylthiophen-2-yl)ethyl acetate |

Carbon-Nucleophile Additions and Related Transformations of this compound

The electrophilic α-carbon is also susceptible to attack by carbon-based nucleophiles, such as cyanides and enolates, leading to the formation of new carbon-carbon bonds. A significant transformation in this class is the Friedel-Crafts alkylation, where the α-chloro ketone acts as an alkylating agent for an aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgbyjus.comlibretexts.org The Lewis acid coordinates to the carbonyl oxygen, further enhancing the electrophilicity of the α-carbon and facilitating the attack by the aromatic nucleophile. masterorganicchemistry.com

Table 3: Reactions with Carbon Nucleophiles

| Nucleophile | Reagent/Conditions | Product Class |

|---|---|---|

| Sodium cyanide | DMSO, 50°C | 3-Oxo-3-(4-methylthiophen-2-yl)propanenitrile |

| Benzene | AlCl₃ (catalyst) | 1-(4-Methylthiophen-2-yl)-2-phenylethanone |

Reactions Involving the Ketone Carbonyl of this compound

The carbonyl group of this compound is a key site for reactivity, participating in both reduction and condensation reactions. These transformations allow for the modification of the ketone into other functional groups or its incorporation into larger heterocyclic structures.

Reduction Strategies for the Carbonyl Group in this compound

The ketone functionality can be selectively reduced to a secondary alcohol, yielding a chlorohydrin. This transformation is typically accomplished using hydride-based reducing agents. The choice of reagent is crucial to avoid side reactions, such as the reduction of the chloro group. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, selectively reducing the ketone to an alcohol without affecting the α-chloro substituent. The resulting product, 2-chloro-1-(4-methylthiophen-2-yl)ethanol, is a chiral molecule and a versatile intermediate for further synthesis. researchgate.netnih.gov More potent reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to over-reduction.

Table 4: Carbonyl Reduction Reactions

| Reducing Agent | Solvent | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol / Ethanol | 2-Chloro-1-(4-methylthiophen-2-yl)ethanol |

| Lithium tri-tert-butoxyaluminum hydride | Tetrahydrofuran (THF) | 2-Chloro-1-(4-methylthiophen-2-yl)ethanol |

Condensation Reactions and Heterocycle Annulation Initiated by this compound

The bifunctional nature of this compound, possessing both a carbonyl group and a reactive α-chloro group, makes it an excellent precursor for the synthesis of various heterocycles. These reactions typically involve condensation with a binucleophilic reagent, where one nucleophilic center attacks the carbonyl carbon and the other displaces the chloride ion in an intramolecular cyclization step. A classic example is the Hantzsch thiazole (B1198619) synthesis, where reaction with a thioamide, such as thiourea (B124793), yields an aminothiazole ring. This strategy has been successfully applied to similar α-haloketones derived from thiophene.

Table 5: Heterocycle Synthesis via Condensation

| Reagent | Resulting Heterocycle | Product Name |

|---|---|---|

| Thiourea | Thiazole | 2-Amino-4-(4-methylthiophen-2-yl)thiazole |

| Phenylhydrazine | Pyridazine | 3-(4-Methylthiophen-2-yl)-1-phenyl-1,6-dihydropyridazine |

Electrophilic Aromatic Substitution on the Thiophene Ring of this compound

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. However, the reactivity and regioselectivity of these substitutions on this compound are significantly influenced by the substituents already present on the ring: the methyl group at the 4-position and the chloroacetyl group at the 2-position.

The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself. In the case of the 4-methylthiophene ring, this would be the 3- and 5-positions. Conversely, the 2-chloroacetyl group is a deactivating group due to the electron-withdrawing nature of the carbonyl, which directs incoming electrophiles to the meta position relative to itself, which is the 4- and 5-positions on the thiophene ring.

The directing effects of these two groups are synergistic in guiding electrophilic attack to the 5-position. The 3-position is sterically hindered by the adjacent chloroacetyl group. Therefore, electrophilic substitution on this compound is strongly predicted to occur at the 5-position.

Below is a table summarizing the predicted outcomes of common electrophilic aromatic substitution reactions on this substrate.

| Reaction Type | Reagents | Predicted Major Product |

| Halogenation | Br₂, FeBr₃ | 2-Chloro-1-(5-bromo-4-methylthiophen-2-yl)ethanone |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-1-(4-methyl-5-nitrothiophen-2-yl)ethanone |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Chloro-1-(5-acyl-4-methylthiophen-2-yl)ethanone |

Detailed Research Findings:

While specific studies on the electrophilic substitution of this compound are not prevalent in the literature, extensive research on related 2-acylthiophenes corroborates these predictions. The deactivating effect of the acyl group significantly lowers the rate of reaction compared to unsubstituted thiophene. tsijournals.comgoogle.com The regioselectivity is governed by the stability of the intermediate carbocation (the sigma complex), with attack at the 5-position leading to a more stabilized intermediate through resonance. stackexchange.comresearchgate.net

Rearrangement Reactions and Fragmentations Involving this compound Substructures

The α-chloro ketone moiety in this compound is prone to specific rearrangement reactions, most notably the Favorskii rearrangement. nrochemistry.comwikipedia.org This reaction typically occurs in the presence of a base, such as a hydroxide (B78521) or alkoxide.

The mechanism of the Favorskii rearrangement is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org For this compound, a base would abstract the acidic proton from the chloromethyl group, leading to an enolate that then undergoes intramolecular nucleophilic attack to displace the chloride and form a bicyclic cyclopropanone intermediate. Subsequent attack of the base on the carbonyl carbon of the cyclopropanone, followed by ring-opening, would yield a carboxylic acid derivative.

Predicted Favorskii Rearrangement Product:

| Reactant | Base | Predicted Product |

| This compound | NaOH, H₂O | (4-Methylthiophen-2-yl)acetic acid |

| This compound | NaOCH₃, CH₃OH | Methyl (4-methylthiophen-2-yl)acetate |

Fragmentation Pathways:

In mass spectrometry, this compound is expected to undergo characteristic fragmentation patterns. The molecular ion peak would be observed, and key fragment ions would arise from the cleavage of the bonds adjacent to the carbonyl group (α-cleavage).

Predicted Major Fragmentation Ions in Mass Spectrometry:

| m/z | Fragment Ion |

| M⁺ | [C₇H₇ClOS]⁺ |

| M-Cl | [C₇H₇OS]⁺ |

| M-CH₂Cl | [C₆H₅OS]⁺ (4-methyl-2-thienoyl cation) |

| M-CO | [C₆H₇ClS]⁺ |

| 111 | [C₅H₅S]⁺ (Thienyl cation from subsequent fragmentation) |

| 49 | [CH₂Cl]⁺ |

The fragmentation would likely be initiated by the loss of a chlorine radical or a chloromethyl radical. The formation of the 4-methyl-2-thienoyl cation is expected to be a prominent peak due to its resonance stabilization. Further fragmentation of the thiophene ring would also be observed.

Kinetic and Thermodynamic Studies of Key Transformations of this compound

Kinetic Considerations:

Electrophilic Aromatic Substitution: The rate of electrophilic substitution on the thiophene ring is significantly decreased by the electron-withdrawing chloroacetyl group. tsijournals.com Kinetic studies on the acylation of thiophene have shown that the reaction requires a catalyst, such as a Lewis acid, to proceed at a reasonable rate. researchgate.netacs.org The activation energy for these reactions will be higher than for unsubstituted thiophene due to the destabilization of the positively charged intermediate.

Favorskii Rearrangement: The rate of the Favorskii rearrangement is dependent on the concentration of the base and the substrate. The formation of the enolate is often the rate-determining step. The structure of the α-halo ketone can also influence the rate.

Thermodynamic Considerations:

Electrophilic Aromatic Substitution: Electrophilic substitution reactions on aromatic rings are typically exothermic, leading to a thermodynamically stable product where the aromaticity of the thiophene ring is restored. acs.orgnist.gov

Favorskii Rearrangement: The rearrangement to a carboxylic acid derivative is generally a thermodynamically favorable process, driven by the formation of a stable carboxylate salt or ester.

Derivatization Strategies and Analogue Synthesis from 2 Chloro 1 4 Methylthiophen 2 Yl Ethanone

Synthesis of Novel Heterocyclic Compounds Utilizing 2-Chloro-1-(4-methylthiophen-2-yl)ethanone as a Key Intermediate

The α-chloro ketone functionality is a classic precursor for the construction of numerous heterocyclic rings. By reacting with appropriate binucleophiles, this compound can serve as a foundational building block for various five- and six-membered heterocycles, as well as more complex fused systems.

The synthesis of five-membered heterocycles from this compound can be achieved through several established synthetic methodologies.

Furans: The Feist-Benary furan (B31954) synthesis is a well-established method for the preparation of substituted furans from α-halo ketones and β-dicarbonyl compounds. In a plausible reaction, this compound could be condensed with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base like pyridine (B92270) or ammonia (B1221849). The base would deprotonate the β-dicarbonyl compound, which would then act as a nucleophile, attacking the α-carbon of the chloro ketone. Subsequent intramolecular cyclization and dehydration would yield a highly substituted furan bearing the 4-methylthiophen-2-yl group.

Pyrroles: The Hantzsch pyrrole (B145914) synthesis provides a route to substituted pyrroles from the reaction of α-halo ketones, β-ketoesters, and ammonia or primary amines. Theoretically, reacting this compound with a β-ketoester and ammonia would lead to the formation of a pyrrole ring. The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia, which then attacks the α-chloro ketone. Intramolecular cyclization and subsequent dehydration would result in the formation of the pyrrole.

Thiophenes: The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes. While the classical Gewald reaction involves a ketone, an α-cyanoester, and elemental sulfur, modifications exist that can utilize α-halo ketones. A plausible pathway for the synthesis of a thiophene (B33073) derivative would involve the reaction of this compound with a reagent such as sodium hydrosulfide (B80085) to form a thioketone intermediate, which could then undergo cyclization with an appropriate partner.

Oxazoles: The Robinson-Gabriel synthesis is a common method for the preparation of oxazoles from α-acylamino ketones. To utilize this compound in this synthesis, it would first need to be converted to an α-acylamino ketone. This could be achieved by nucleophilic substitution of the chloride with an amide, for example, by reacting it with the sodium salt of an amide. The resulting α-acylamino ketone could then be cyclized using a dehydrating agent like sulfuric acid or phosphorus pentoxide to yield the corresponding oxazole.

Imidazoles: The Markwald synthesis can be adapted for the preparation of imidazoles from α-halo ketones. This would involve the reaction of this compound with an amidine. The amidine would act as a binucleophile, with one nitrogen atom attacking the carbonyl carbon and the other displacing the chloride ion in an intramolecular fashion, leading to the formation of the imidazole (B134444) ring after dehydration.

Table 1: Plausible Syntheses of Five-Membered Heterocycles

| Heterocycle | Synthetic Method | Key Reagents | Plausible Product Structure |

| Furan | Feist-Benary Synthesis | β-Dicarbonyl compound, Base | 2-Substituted-3-acyl-4-(4-methylthiophen-2-yl)furan |

| Pyrrole | Hantzsch Pyrrole Synthesis | β-Ketoester, Ammonia/Amine | 2,5-Disubstituted-3-carboxy-4-(4-methylthiophen-2-yl)pyrrole |

| Thiophene | Modified Gewald Reaction | Sulfur source, Active methylene (B1212753) compound | Substituted thiophene with a 4-methylthiophen-2-yl group |

| Oxazole | Robinson-Gabriel Synthesis | Amide, Dehydrating agent | 2,5-Disubstituted-4-(4-methylthiophen-2-yl)oxazole |

| Imidazole | Markwald Synthesis | Amidine | 2,4-Disubstituted-5-(4-methylthiophen-2-yl)imidazole |

The construction of six-membered heterocyclic rings can also be envisioned using this compound as a key synthon.

Pyridines: The Guareschi-Thorpe pyridine synthesis is a classical method that involves the condensation of a β-ketoester with cyanoacetamide, followed by cyclization. An adaptation of this method could involve the reaction of this compound with a 1,3-dicarbonyl compound and a nitrogen source like ammonia. The initial Michael addition of the enolate of the dicarbonyl compound to an activated intermediate derived from the α-chloro ketone, followed by cyclization and aromatization, would lead to a substituted pyridine.

Pyrimidines: The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from a β-dicarbonyl compound, an aldehyde, and urea (B33335). While not a direct application, this compound could be used to first synthesize a more complex 1,3-dicarbonyl compound, which could then be used in a Biginelli-type reaction to form a pyrimidine (B1678525) ring. Alternatively, direct condensation with amidines or urea derivatives under specific conditions could potentially lead to pyrimidine structures.

Pyrazines: The synthesis of pyrazines often involves the self-condensation of α-aminoketones or the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine. This compound could be converted to the corresponding α-aminoketone by reaction with ammonia or a primary amine. Dimerization and subsequent oxidation of this α-aminoketone intermediate would yield a symmetrically substituted pyrazine.

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing a thiophene ring. For instance, it can be used as an intermediate in the synthesis of thienopyridines, which are of significant interest in medicinal chemistry. The synthesis of 2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone, an intermediate for antiplatelet agents, has been reported. fao.org This involves the acylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) with chloroacetyl chloride, a close analogue of the title compound. A similar strategy could be employed where the thiophene ring is already part of the starting material, which is then used to build an adjacent heterocyclic ring.

Furthermore, intramolecular cyclization reactions can lead to the formation of fused systems. If a suitable nucleophilic group is introduced into the 4-methylthiophene ring, for example, through a substitution reaction, this group could then react with the α-chloro ketone moiety to form a fused ring.

Preparation of Functionalized Alkyl and Aryl Ketone Analogues from this compound

The reactive chlorine atom in this compound allows for a variety of nucleophilic substitution reactions to introduce different functional groups, leading to a range of functionalized ketone analogues.

Alkylation and Arylation: The α-carbon can be alkylated or arylated through reactions with organometallic reagents such as Grignard reagents or organocuprates. These reactions would displace the chloride and form a new carbon-carbon bond, yielding more complex ketone structures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, could also be employed to introduce aryl or alkynyl groups, respectively, although this would typically require prior conversion of the chloro group to a more suitable leaving group or the use of specific catalytic systems.

Introduction of Heteroatoms: The chlorine atom can be readily displaced by various heteroatom nucleophiles.

Amines: Reaction with primary or secondary amines leads to the formation of α-amino ketones, which are important intermediates in the synthesis of various pharmaceuticals and heterocycles.

Alcohols and Phenols: Alkoxides or phenoxides can displace the chloride to form α-alkoxy or α-aryloxy ketones.

Thiols: Thiolates can be used to introduce a sulfur functionality, leading to the formation of α-thio ketones.

Table 2: Examples of Functionalized Ketone Analogues

| Reagent Type | Example Reagent | Product Class |

| Organometallic | RMgX, R₂CuLi | α-Alkyl/Aryl Ketones |

| Amine | R₂NH | α-Amino Ketones |

| Alcohol/Phenol | RO⁻/ArO⁻ | α-Alkoxy/Aryloxy Ketones |

| Thiol | RS⁻ | α-Thio Ketones |

Stereoselective Transformations of this compound to Chiral Building Blocks

The carbonyl group in this compound presents an opportunity for stereoselective transformations to produce chiral building blocks, which are of high value in asymmetric synthesis.

Asymmetric Reduction: The stereoselective reduction of the ketone to a chiral alcohol can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. For example, using a chiral borane (B79455) reagent or a transition metal catalyst with a chiral ligand (e.g., a ruthenium-BINAP system) could yield one enantiomer of the corresponding chlorohydrin in excess. This chiral chlorohydrin can then be used in the synthesis of enantiomerically pure compounds.

Enantioselective Alkylation/Arylation: The addition of organometallic reagents to the carbonyl group can be performed enantioselectively in the presence of a chiral ligand or catalyst. This would result in the formation of a chiral tertiary alcohol.

These chiral building blocks, with their defined stereochemistry and multiple functional groups, are valuable intermediates for the total synthesis of complex natural products and pharmaceuticals.

Polymerization or Oligomerization Potential of this compound Derivatives

Thiophene and its derivatives are well-known for their ability to form conducting polymers and oligomers. While this compound itself is not a monomer for direct polymerization, its derivatives can be designed to undergo polymerization.

Electropolymerization: Thiophene derivatives can be polymerized electrochemically. By modifying the this compound molecule to introduce polymerizable groups or by creating conditions for electropolymerization through the thiophene ring, it may be possible to form oligomers or polymers. For example, coupling reactions at the 5-position of the thiophene ring could introduce another thiophene unit, creating a bithiophene derivative that would be more readily polymerizable.

Cross-Coupling Polymerization: Derivatives of this compound could be synthesized to contain two reactive sites for cross-coupling reactions, such as two halogen atoms or a halogen and a boronic ester. These bifunctional monomers could then undergo step-growth polymerization via reactions like Suzuki or Stille coupling to form conjugated polymers. The ketone functionality would remain as a pendant group on the polymer backbone, which could be used for further post-polymerization modifications.

The resulting polymers or oligomers containing the 4-methylthiophen-2-yl ethanone (B97240) moiety could exhibit interesting electronic and optical properties, with potential applications in materials science.

Computational and Theoretical Investigations of 2 Chloro 1 4 Methylthiophen 2 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 2-Chloro-1-(4-methylthiophen-2-yl)ethanone

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations provide a window into its electronic architecture and inherent reactivity.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be predominantly localized on the electron-rich 4-methylthiophene ring. The sulfur atom, with its lone pairs of electrons, and the π-system of the thiophene (B33073) ring contribute significantly to the HOMO's energy and distribution. The methyl group at the 4-position further enhances the electron density of the ring through a positive inductive effect.

Conversely, the LUMO is anticipated to be centered on the α,β-unsaturated ketone moiety, specifically the carbonyl group and the adjacent chloro-substituted carbon. The electronegative oxygen and chlorine atoms withdraw electron density, making this region of the molecule electron-deficient and thus, the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on analogous thiophene-containing ketones suggest that the HOMO-LUMO gap for this compound would fall in a range that indicates moderate reactivity.

Table 1: Calculated FMO Properties for this compound (Illustrative Values)

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.70 |

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution in this compound

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting the sites of electrophilic and nucleophilic attack.

In the EPS map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This indicates it as a primary site for interaction with electrophiles or protonation.

The regions of positive potential (typically colored blue) would be located around the hydrogen atoms and, significantly, the carbon atom of the carbonyl group and the adjacent carbon bearing the chlorine atom. The electron-withdrawing nature of both the oxygen and chlorine atoms creates a significant electrophilic center at the carbonyl carbon, making it susceptible to attack by nucleophiles. The thiophene ring, while generally electron-rich, would exhibit a more nuanced potential distribution due to the interplay of the sulfur atom's lone pairs and the ring's aromaticity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States Involving this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. By calculating the potential energy surface, DFT can identify the most probable reaction pathways, locate transition states, and determine activation energies.

For this compound, DFT studies could be employed to explore a variety of reactions. A common reaction for α-chloro ketones is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. DFT calculations could model the approach of a nucleophile to the electrophilic carbon center, map the energy profile of the substitution reaction (likely proceeding through an SN2 or addition-elimination mechanism), and characterize the structure of the transition state.

Another area of investigation would be reactions involving the thiophene ring, such as electrophilic aromatic substitution. DFT could predict the regioselectivity of such reactions by calculating the relative energies of the intermediates formed upon attack at different positions of the ring. The directing effects of the acyl group and the methyl group would be key factors in these calculations.

Furthermore, DFT can be used to study the conformational preferences of the molecule, particularly the rotation around the single bond connecting the thiophene ring and the carbonyl group. By calculating the energies of different conformers, the most stable three-dimensional structure can be determined.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Solvation Effects on this compound

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with other molecules and its environment. These simulations are particularly useful for understanding intermolecular forces and the effects of solvation.

MD simulations of this compound in different solvents would reveal how the solvent molecules arrange themselves around the solute. In a polar protic solvent like water, strong hydrogen bonds would form between the water molecules and the carbonyl oxygen of the ketone. The simulations would also show weaker dipole-dipole interactions with the polar C-Cl bond.

In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. The simulations could also provide insights into the solubility of the compound in various media. By analyzing the radial distribution functions from the MD trajectories, the specific nature and strength of the solute-solvent interactions can be quantified. These simulations are crucial for understanding how the solvent can influence the reactivity and conformational equilibrium of the molecule.

Structure-Reactivity Relationship Studies for this compound and its Analogues

By systematically modifying the structure of this compound and performing computational analyses on the resulting analogues, a clear structure-reactivity relationship can be established.

Similarly, changing the halogen from chlorine to bromine or iodine would affect the leaving group ability in nucleophilic substitution reactions. Computational studies could quantify these differences by calculating the activation barriers for the substitution reactions of the different halogenated analogues.

The position of the methyl group on the thiophene ring is also critical. Moving the methyl group from the 4-position to the 3- or 5-position would alter the electronic and steric environment around the reactive centers, thereby influencing the molecule's reactivity in a predictable manner that can be modeled computationally.

Advanced Analytical Techniques in the Research of 2 Chloro 1 4 Methylthiophen 2 Yl Ethanone and Its Transformations

High-Resolution Mass Spectrometry for Elucidation of Reaction Products Involving 2-Chloro-1-(4-methylthiophen-2-yl)ethanone

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of novel compounds by providing highly accurate mass-to-charge ratio (m/z) measurements, often with sub-2 ppm accuracy. ethz.ch In the context of reactions involving this compound, HRMS is critical for identifying transformation products. For instance, in a nucleophilic substitution reaction where the chlorine atom is displaced by a methoxy (B1213986) group to form 2-methoxy-1-(4-methylthiophen-2-yl)ethanone, HRMS can unequivocally confirm the identity of the product.

The technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula of a product or intermediate can be confidently assigned. This is particularly useful in complex reaction mixtures where multiple products may be formed. Secondary electrospray ionization (SESI) coupled with HRMS has proven effective in detecting a wide range of compounds, showcasing the versatility of this analytical approach. ethz.ch

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ | Mass Error (ppm) | Inferred Transformation |

|---|---|---|---|---|---|

| This compound | C₇H₇ClOS | 174.0012 | 175.0085 | N/A | Starting Material |

| 2-Methoxy-1-(4-methylthiophen-2-yl)ethanone | C₈H₁₀O₂S | 170.0402 | 171.0475 | -1.2 | Substitution of Cl with OCH₃ |

| 2-Amino-1-(4-methylthiophen-2-yl)ethanone | C₇H₉NOS | 155.0405 | 156.0478 | -0.8 | Substitution of Cl with NH₂ |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound and its derivatives, one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the molecular framework. ipb.pt The ¹H NMR spectrum reveals the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Reaction monitoring is frequently performed by acquiring NMR spectra of the reaction mixture over time, allowing for the observation of the disappearance of starting material signals and the appearance of product signals.

When dealing with more complex derivatives, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for resolving these ambiguities by spreading the information across two frequency axes. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For a derivative of this compound, COSY would show correlations between the two aromatic protons on the thiophene (B33073) ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). epfl.chsdsu.edu It is invaluable for assigning carbon signals by linking them to their known proton resonances. For the parent compound, HSQC would correlate the methyl protons to the methyl carbon, the methylene (B1212753) protons to the adjacent carbon, and the thiophene protons to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to four bonds. epfl.chsdsu.edu HMBC is crucial for piecing together the molecular skeleton, especially for connecting fragments separated by quaternary carbons or heteroatoms. For instance, it can show a correlation from the methylene protons (on the carbon adjacent to the chlorine) to the carbonyl carbon and to the C2 carbon of the thiophene ring, thus confirming the connectivity of the chloroethanone group to the heterocyclic ring.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | Key HMBC Correlations (with ¹³C) |

|---|---|---|---|

| H3 (thiophene) | H5 (thiophene) | C3 | C2, C4, C5, C=O |

| H5 (thiophene) | H3 (thiophene) | C5 | C3, C4, C-CH₃ |

| CH₂Cl | None | C(CH₂Cl) | C=O, C2 (thiophene) |

| CH₃ | None | C(CH₃) | C4, C3, C5 (thiophene) |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of this compound Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping electron density to determine the precise three-dimensional arrangement of atoms in a crystal lattice. This technique yields unambiguous data on bond lengths, bond angles, torsion angles, and absolute stereochemistry. nih.govresearchgate.net

For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can confirm the molecular structure and reveal how molecules pack together in the solid state. This analysis includes identifying intermolecular interactions such as hydrogen bonds or π-stacking, which govern the material's physical properties. nih.govresearchgate.net For example, structural analysis of the related compound 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972) revealed that the molecules are linked via intermolecular O—H⋯O and C—H⋯O hydrogen bonds. nih.gov A similar analysis of a crystalline derivative of this compound would provide invaluable insight into its supramolecular chemistry.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇ClO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3396 (4) |

| b (Å) | 5.3374 (2) |

| c (Å) | 13.9161 (5) |

| β (°) | 102.731 (1) |

| Volume (ų) | 749.31 (5) |

Spectroscopic Methods for Mechanistic Insights (e.g., FTIR, UV-Vis, Raman Spectroscopy for Intermediates)

Spectroscopic techniques that probe the vibrational and electronic properties of molecules are essential for monitoring reactions and identifying transient intermediates.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups within a molecule. researchgate.net In reactions of this compound, the strong carbonyl (C=O) stretching vibration (typically ~1670-1690 cm⁻¹) is a key diagnostic peak. The progress of a reaction, such as the reduction of the ketone to an alcohol, can be followed by observing the disappearance of this C=O peak and the appearance of a broad O-H stretching band (~3200-3600 cm⁻¹). researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information on conjugated systems and chromophores. The thiophene ring conjugated with the carbonyl group in this compound gives rise to characteristic UV absorption bands. If a reaction extends the conjugated system, such as in the formation of a chalcone (B49325) derivative, a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift) is observed. researchgate.net This property can be exploited for quantitative analysis and reaction kinetics studies.

Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations and is complementary to FTIR. researchgate.net It is particularly sensitive to non-polar, symmetric bonds that may be weak or silent in the IR spectrum. For thiophene derivatives, Raman spectroscopy can be useful for characterizing the vibrations of the sulfur-containing ring and for studying materials in aqueous media, where FTIR is often challenging due to the strong absorption of water.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Mixture Analysis of this compound Transformations

Chromatography is the primary method for separating and quantifying the components of a chemical mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard technique for assessing the purity of non-volatile compounds like this compound and its derivatives. A common setup involves a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. sielc.com By integrating the area of the peaks detected (typically by a UV detector), the relative percentage of the main component and any impurities can be accurately determined. HPLC is also a powerful tool for monitoring reaction progress by quantifying the consumption of reactants and the formation of products over time.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds, GC-MS is an exceptionally powerful analytical tool. The gas chromatograph separates the components of a mixture, which are then introduced directly into a mass spectrometer. The MS provides a mass spectrum for each separated component, effectively acting as a "fingerprint" that allows for positive identification by comparison to spectral libraries. This technique is ideal for analyzing complex reaction mixtures, identifying byproducts, and detecting trace impurities in the transformations of this compound, provided the analytes are thermally stable and sufficiently volatile.

Applications of 2 Chloro 1 4 Methylthiophen 2 Yl Ethanone in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Pharmacologically Active Scaffolds

The inherent reactivity of 2-Chloro-1-(4-methylthiophen-2-yl)ethanone makes it an ideal starting material for the synthesis of various heterocyclic structures that form the core of many pharmaceutical agents. The presence of the α-chloroketone moiety allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the construction of complex molecular frameworks.

Building Block for Heterocyclic Drug Leads

A primary application of this compound is in the synthesis of thiazole (B1198619) derivatives, a class of heterocyclic compounds renowned for their broad spectrum of biological activities. The Hantzsch thiazole synthesis, a classic and reliable method, utilizes α-haloketones and thioamides to construct the thiazole ring. In this context, this compound can react with various thioamides to yield a library of 2,4-disubstituted thiazoles.

For instance, the reaction with thiourea (B124793) would lead to the formation of 2-amino-4-(4-methylthiophen-2-yl)thiazole, a scaffold that can be further functionalized to explore potential therapeutic applications. Thiophene-containing thiazoles have been investigated for a range of medicinal properties, including anti-inflammatory and analgesic effects. nih.govmdpi.comnih.gov While direct studies on the pharmacological activities of derivatives from this compound are not extensively documented in publicly available literature, the synthetic utility of analogous compounds, such as 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one in the preparation of anti-inflammatory and analgesic agents, highlights the potential of this class of compounds. nih.govmdpi.com

| Precursor | Reagent | Resulting Scaffold | Potential Therapeutic Area |

| This compound | Thioamide | 2-substituted-4-(4-methylthiophen-2-yl)thiazole | Anti-inflammatory, Analgesic, Antifungal |

| This compound | Substituted Thioamides | Variously substituted thiazole derivatives | Kinase Inhibition, Antiviral |

Synthesis of Chiral Intermediates for Asymmetric Catalysis

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Chiral intermediates derived from versatile starting materials are crucial in this endeavor. While specific applications of this compound in the synthesis of chiral intermediates for asymmetric catalysis are not prominently reported, the general reactivity of α-chloroketones allows for their transformation into chiral alcohols or amines through asymmetric reduction or reductive amination, respectively. These chiral products can then serve as valuable building blocks or ligands in asymmetric catalysis.

Utilization in the Synthesis of Functional Materials and Polymers

The thiophene (B33073) ring is a fundamental unit in the design of organic electronic materials due to its electron-rich nature and ability to support charge transport. This compound serves as a monomer or a precursor to monomers for the synthesis of novel functional materials and polymers.

Monomers for Conducting Polymers or Advanced Materials

Thiophene-based polymers are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.org The chemical structure of this compound allows for its potential use in the synthesis of conjugated polymers. For example, the ketone functionality can be transformed into a variety of other groups that can then participate in polymerization reactions. While direct polymerization of this specific compound is not widely documented, the modification of its functional groups could lead to the creation of novel monomers for thiophene-based conducting polymers. helsinki.fimdpi.com

Ligands for Catalysis or Metal-Organic Frameworks (MOFs)

The versatile functional groups of this compound can be elaborated to design ligands for coordination chemistry. These ligands can be utilized in the synthesis of catalysts for various organic transformations or as building blocks for Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The thiophene and ketone moieties can be modified to introduce coordinating atoms like nitrogen or oxygen, enabling the formation of stable complexes with metal ions.

Application in Agrochemistry Research (Synthesis of novel agrochemical candidates)

Thiophene derivatives have demonstrated significant potential in the field of agrochemicals, exhibiting fungicidal, herbicidal, and insecticidal activities. nih.govmdpi.com this compound represents a valuable starting material for the synthesis of novel agrochemical candidates.

The reaction of α-haloketones with thioamides to form thiazoles is a key step in the synthesis of some fungicides. mdpi.com For instance, derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, synthesized from 2-amino-4-arylthiazoles, have shown notable antifungal activity against various agricultural fungi. mdpi.com The synthesis of the precursor 2-amino-4-arylthiazoles can be achieved from the corresponding α-chloro arylketone. This highlights a potential pathway where this compound could be utilized to develop new fungicidal compounds. Furthermore, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been designed and synthesized as promising fungicide candidates against cucumber downy mildew. nih.govmdpi.com

The structural motif of 2-chloro-1-(substituted)ethanone is also found in intermediates for the synthesis of established agrochemicals. For example, 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625) is a key intermediate for the fungicide prothioconazole. researchgate.netgoogle.comgoogle.com This underscores the importance of this class of compounds in the development of new crop protection agents.

| Agrochemical Class | Synthetic Approach from this compound | Example of Related Activity |

| Fungicides | Reaction with thioamides to form thiazole derivatives | Thiazolidinone derivatives show antifungal effects. mdpi.com |

| Herbicides | Modification to mimic existing herbicide scaffolds | Heterocyclic analogues of bromoxynil (B128292) show herbicidal activity. nih.gov |

| Insecticides | Synthesis of novel heterocyclic structures | Thiophene-containing compounds are explored for insecticidal properties. |

Development of Novel Synthetic Methodologies Enabled by this compound

The strategic placement of a chloro substituent alpha to a carbonyl group, attached to a 4-methylthiophene ring, makes this compound a highly valuable precursor for a variety of chemical transformations. Researchers have leveraged its reactivity to pioneer new methods for the synthesis of diverse and medicinally relevant scaffolds, most notably in the realm of thiazole chemistry.

One of the most significant applications of this compound is in the renowned Hantzsch thiazole synthesis. This classical condensation reaction between an α-haloketone and a thioamide-containing compound provides a direct and efficient route to the thiazole core. The use of this compound in this reaction has facilitated the synthesis of a wide array of novel 2-amino-4-(4-methylthiophen-2-yl)thiazole derivatives. These new chemical entities are of significant interest due to the prevalence of the thiazole ring in numerous pharmacologically active compounds.

Recent studies have demonstrated the reaction of this compound with various thiourea derivatives to yield highly functionalized thiazoles. For instance, the condensation with unsubstituted thiourea proceeds smoothly to afford 4-(4-methylthiophen-2-yl)thiazol-2-amine. This straightforward reaction serves as a platform for further molecular elaboration.

A notable advancement in synthetic methodology involves the multi-step synthesis of novel thiazole derivatives with potential anti-inflammatory and analgesic properties. While not directly using the 4-methyl analog, a closely related synthesis starting with the bromination of 1-(4-chlorothiophen-2-yl)ethanone to 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one, followed by condensation with thiourea, highlights a key methodological approach. frontiersin.orgnih.gov This process yields 4-(4-chlorothiophen-2-yl)thiazol-2-amine, which can be further functionalized. frontiersin.orgnih.gov This foundational methodology is directly translatable to syntheses starting from this compound, enabling the creation of new libraries of compounds for biological screening.

The following table summarizes representative transformations enabled by α-haloketones structurally similar to this compound, illustrating the potential of this building block in developing new synthetic methods.

| Starting Material | Reagent | Product | Reaction Type | Significance |

| 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one | Thiourea | 4-(4-Chlorothiophen-2-yl)thiazol-2-amine | Hantzsch Thiazole Synthesis | Access to core thiazole structure for further derivatization. frontiersin.orgnih.gov |

| 4-(4-Chlorothiophen-2-yl)thiazol-2-amine | N-Bromosuccinimide, various amines | Novel substituted thiazole derivatives | Halogenation and Nucleophilic Substitution | Development of new chemical entities with potential therapeutic applications. frontiersin.org |

These examples underscore the utility of the α-halo-(thiophen-2-yl)ethanone scaffold in enabling the synthesis of complex molecules. The presence of the thiophene ring, a known bioisostere of the phenyl group, coupled with the versatile reactivity of the α-chloro ketone functionality, allows for the generation of diverse molecular architectures. The development of these synthetic methodologies is crucial for advancing drug discovery and materials science, providing access to novel compounds with unique properties.

Future Research Directions and Perspectives on 2 Chloro 1 4 Methylthiophen 2 Yl Ethanone Chemistry

Exploration of Undiscovered Reactivity Modes and Catalytic Transformations of 2-Chloro-1-(4-methylthiophen-2-yl)ethanone

The inherent reactivity of the α-chloroketone moiety in this compound is a key feature that can be exploited in a variety of chemical transformations. nih.govwikipedia.orgmdpi.com While classical nucleophilic substitutions are expected, future research could delve into more complex and novel reactivity patterns, particularly through the lens of modern catalytic methods.

One promising area is the exploration of metallaphotoredox-catalyzed cross-electrophile coupling reactions. nih.gov This approach could enable the α-arylation of the ketone with a wide range of (hetero)aryl bromides under mild conditions, a transformation that is challenging to achieve through traditional methods. nih.gov Such reactions would provide access to a diverse library of α-aryl-2-thienylketones, which are valuable precursors for medicinally relevant compounds.

Furthermore, the development of enantioselective catalytic processes represents a significant opportunity. Organocatalytic methods, for instance, could be employed for the asymmetric α-functionalization of the ketone, leading to the synthesis of chiral derivatives with high enantiopurity. researchgate.netnih.gov The exploration of catalytic decarboxylative halogenation of related β-ketocarboxylic acids could also provide an alternative route to chiral α-haloketones. nih.gov

The thiophene (B33073) ring itself offers additional avenues for catalytic transformations. jcu.edu.au Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, could be investigated to functionalize the C-H bonds of the thiophene ring, further expanding the molecular diversity of accessible derivatives. The interplay between the reactivity of the α-chloroketone and the thiophene ring under various catalytic conditions is a rich area for discovery.

A summary of potential catalytic transformations is presented in the table below.

| Catalytic Approach | Potential Transformation | Expected Product Class |

| Metallaphotoredox Catalysis | α-Arylation with aryl halides | α-Aryl-2-thienylketones |

| Organocatalysis | Enantioselective α-amination or α-alkylation | Chiral α-functionalized ketones |

| Transition Metal Catalysis | C-H functionalization of the thiophene ring | Poly-substituted thiophene derivatives |

Development of Sustainable and Economically Viable Synthetic Routes for this compound

The advancement of green chemistry principles is paramount for the future of chemical synthesis. eurekaselect.comrsc.org Developing sustainable and economically viable routes to this compound and its derivatives is a critical research direction. Current synthetic methods for α-chloroketones often rely on stoichiometric chlorinating agents and organic solvents, which can be hazardous and generate significant waste. organic-chemistry.org

Future research should focus on the use of greener solvents, such as bio-based solvents like 2-MeTHF, which has shown promise in catalytic reductions of chloroketones. researchgate.net The exploration of solvent-free reaction conditions or the use of deep eutectic solvents are also attractive alternatives. rsc.org

From a reagent perspective, the development of catalytic chlorination methods would be a significant improvement over traditional protocols. For example, the use of a catalytic amount of an iodine-based system with hydrochloric acid as the chlorine source could offer a more atom-economical and safer approach. organic-chemistry.org Additionally, exploring direct C-H activation and functionalization of the parent 1-(4-methylthiophen-2-yl)ethanone would be a highly efficient strategy, avoiding the pre-functionalization steps.

The table below outlines potential green synthetic strategies.

| Green Chemistry Principle | Proposed Approach | Potential Benefit |

| Safer Solvents | Use of bio-derived solvents (e.g., 2-MeTHF) or deep eutectic solvents | Reduced environmental impact and improved safety |

| Atom Economy | Catalytic chlorination in place of stoichiometric reagents | Minimized waste generation |

| Energy Efficiency | Microwave-assisted or flow chemistry synthesis | Reduced reaction times and energy consumption |

| Renewable Feedstocks | Investigation of bio-based starting materials for thiophene synthesis | Reduced reliance on fossil fuels |

Computational Design of Novel Derivatives and Reaction Pathways Based on this compound

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design of novel molecules and for elucidating reaction mechanisms. rsc.orgresearchgate.netmdpi.com Applying these methods to this compound can accelerate the discovery of new derivatives with desired properties and guide the optimization of synthetic routes.

In silico screening of virtual libraries of derivatives can be performed to predict their electronic, steric, and pharmacokinetic (ADMET) properties. zenodo.orgresearchgate.net This approach can identify promising candidates for synthesis and biological evaluation, for example, as potential enzyme inhibitors. techscience.comnih.govdergipark.org.tr Molecular docking studies can predict the binding modes of these derivatives within the active sites of target proteins, providing insights for structure-activity relationship (SAR) studies. zenodo.orgtechscience.com

DFT calculations can also be employed to investigate the potential energy surfaces of various reaction pathways, helping to predict the feasibility and selectivity of undiscovered reactivity modes. rsc.org For example, the mechanism of novel catalytic transformations or the regioselectivity of further functionalization on the thiophene ring can be computationally modeled to guide experimental efforts.

The following table summarizes the potential applications of computational chemistry.

| Computational Method | Application | Outcome |

| Molecular Docking | Virtual screening against biological targets | Identification of potential drug candidates |

| Density Functional Theory (DFT) | Calculation of electronic properties and reaction energetics | Prediction of reactivity and spectral data |

| ADMET Prediction | In silico evaluation of pharmacokinetic properties | Prioritization of derivatives with drug-like properties |

| QSAR Modeling | Development of structure-activity relationships | Guidance for the design of more potent analogues |

Integration of this compound in Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) has the potential to dramatically accelerate the exploration of the chemical space around this compound. nih.govacs.orgscienceintheclassroom.orgsigmaaldrich.com Automated flow synthesis platforms can enable the rapid and efficient production of libraries of derivatives with minimal manual intervention. nih.govacs.org

HTE platforms can be used to rapidly screen a wide range of reaction conditions, including catalysts, ligands, bases, and solvents, to identify optimal protocols for novel transformations. acs.orgscienceintheclassroom.org This is particularly valuable for the discovery of new catalytic reactions or for the optimization of challenging synthetic steps. The use of nanomole-scale reactions in HTE can significantly reduce the consumption of valuable starting materials and reagents. nih.govscienceintheclassroom.org

The data generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and to guide the design of future experiments. youtube.com This data-driven approach can further accelerate the discovery of new reactions and the synthesis of novel compounds.

The potential benefits of integrating automation and HTE are outlined in the table below.

| Technology | Application | Advantage |

| Automated Flow Synthesis | Rapid library synthesis of derivatives | Increased efficiency and reproducibility |

| High-Throughput Experimentation | Optimization of reaction conditions | Accelerated discovery of new synthetic methods |

| Machine Learning | Predictive modeling of reaction outcomes | Data-driven optimization and design |

| Miniaturized Reaction Platforms | Nanomole-scale synthesis and screening | Reduced material consumption and waste |

Potential for Derivatization in Emerging Fields (e.g., sensors, molecular machines)

The unique combination of a reactive handle and a conjugated heterocyclic core in this compound makes it an attractive building block for the development of functional materials in emerging fields such as chemical sensors and molecular machines.

Thiophene-based fluorescent sensors have garnered significant interest for the detection of various analytes, including metal ions and anions. tandfonline.commdpi.comdtu.dkdtu.dk The this compound scaffold could be elaborated through the introduction of fluorophores and recognition moieties to create novel chemosensors. The thiophene sulfur atom itself can play a role in coordinating to metal ions, influencing the photophysical properties of the resulting molecule. tandfonline.com

In the realm of molecular machines, thiophene-based oligomers and polymers have been investigated as molecular switches. researchgate.netdcu.ienih.gov The ability to control the conformation and electronic properties of these materials through external stimuli, such as light or an electrical potential, is a key feature. dcu.ie The α-chloroketone group of the title compound provides a convenient point for attaching photo- or electro-responsive units, potentially leading to the development of novel molecular switches and machines with tailored functionalities.

The table below highlights potential applications in emerging fields.

| Emerging Field | Potential Application | Key Structural Feature |

| Chemical Sensors | Fluorescent chemosensors for metal ions or anions | Thiophene ring for signaling and α-chloroketone for functionalization |

| Molecular Machines | Photo- or electro-responsive molecular switches | Conjugated thiophene system and a reactive site for attaching functional groups |

| Organic Electronics | Building block for organic semiconductors or OLEDs | Electron-rich thiophene core |

Q & A

Q. Basic

- ¹H NMR: Peaks at δ 4.80 (CH₂), 7.32 (-NH₂), and 8.02–8.04 (aromatic protons) confirm the structure .

- Mass Spectrometry (EI): Molecular ion peak at m/z 286 (M+1) aligns with the molecular formula .

- X-ray Crystallography: Resolves dihedral angles (e.g., 3.14° between aromatic rings) and bond lengths for spatial validation .

Advanced Tip:

- 2D NMR (COSY, HSQC): Assigns coupling patterns and quaternary carbons in complex mixtures .

How does structural isomerism in related compounds affect reactivity?

Advanced

Positional isomerism (e.g., methyl group placement on the thiophene ring) alters electronic and steric effects:

- Electrophilicity: 4-Methyl substitution increases electron density at the carbonyl carbon, enhancing nucleophilic attack compared to 3-methyl analogs .

- Comparative Reactivity:

- 2-Chloro-1-(3,4-dimethylphenyl)ethanone shows slower substitution due to steric hindrance .